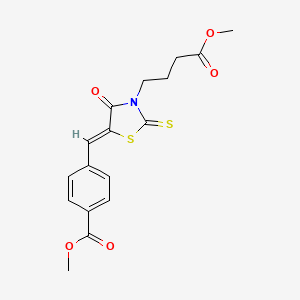

(Z)-methyl 4-((3-(4-methoxy-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[(Z)-[3-(4-methoxy-4-oxobutyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5S2/c1-22-14(19)4-3-9-18-15(20)13(25-17(18)24)10-11-5-7-12(8-6-11)16(21)23-2/h5-8,10H,3-4,9H2,1-2H3/b13-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYSXEFMGNEDER-RAXLEYEMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCN1C(=O)C(=CC2=CC=C(C=C2)C(=O)OC)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CCCN1C(=O)/C(=C/C2=CC=C(C=C2)C(=O)OC)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-Methyl 4-((3-(4-methoxy-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, supported by case studies and research findings.

Chemical Structure

The compound is characterized by a thioxothiazolidinone core, which is known for various biological activities. The specific structural components include:

- A methoxy group

- A thioxothiazolidinone moiety

- A benzoate ester

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thioxothiazolidinones exhibit significant antimicrobial properties. In particular, this compound has shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Escherichia coli | 0.004–0.03 mg/mL | 0.008–0.06 mg/mL |

| Staphylococcus aureus | 0.015 mg/mL | 0.030 mg/mL |

| Enterobacter cloacae | 0.003 mg/mL | 0.020 mg/mL |

| Bacillus cereus | 0.015 mg/mL | 0.030 mg/mL |

These results indicate that the compound exhibits antibacterial activity that surpasses conventional antibiotics such as ampicillin and streptomycin by a factor of 10 to 50 times .

Antifungal Activity

The compound also demonstrates antifungal properties, with effective inhibition against various fungi.

Table 2: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Trichoderma viride | 0.004–0.06 mg/mL |

| Aspergillus fumigatus | >0.06 mg/mL |

The compound's antifungal activity is particularly noteworthy against Trichoderma viride, which is sensitive to lower concentrations .

The proposed mechanisms for the biological activity of thioxothiazolidinones include:

- Inhibition of Enzymatic Activity : Compounds have been shown to inhibit enzymes such as tyrosyl-DNA phosphodiesterase (Tdp1), which plays a role in DNA repair mechanisms .

- Disruption of Cell Membranes : The interaction with bacterial cell membranes may lead to increased permeability and eventual cell death.

Case Studies

A study evaluating the structure–activity relationship (SAR) of thioxothiazolidinones found that modifications to the thiazolidinone core significantly impacted antimicrobial potency . For instance, the introduction of various substituents on the nitrogen atom enhanced activity against both Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Core Thiazolidinone Modifications

The target compound shares a 2-thioxo-4-oxothiazolidine core with several analogs (Table 1). Key structural variations include:

- Substituents at N3 : The 4-methoxy-4-oxobutyl group contrasts with fluorobenzyl (: C₄₅H₅₆FN₂O₁₀S₂Si) or ethoxybenzylidene moieties (), which influence electronic properties and steric bulk.

- Benzoate Ester Linkage : The methyl ester at the para position of the benzoate is conserved in compounds like ethyl 4-[2-benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoates ().

- Z-Configuration: The Z-geometry of the methylidene group is critical for planar conjugation, as seen in (Z)-5-benzylidene-2-thioxothiazolidin-4-one () and (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione ().

Table 1: Structural Features of Comparable Thiazolidinone Derivatives

Spectral and Physicochemical Properties

NMR and IR Data

- ¹H NMR : The target compound’s methylidene proton (δ ~7.5–8.5 ppm) aligns with Z-configured analogs (–6). The 4-methoxy-4-oxobutyl group would show distinct signals for ester methyl (δ ~3.7 ppm) and butyl chain protons (δ ~2.5–1.8 ppm).

- IR: Strong ν(C=O) stretches near 1700–1750 cm⁻¹ for the thiazolidinone and ester carbonyls, consistent with –2 and 5 .

Solubility and Stability

The 4-methoxy-4-oxobutyl group enhances hydrophilicity compared to fluorobenzyl () or triisopropylsilyl () derivatives. This may improve aqueous solubility but reduce membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.